UK-240455
Description
Overview of NMDA Receptor Subunit Composition and Physiological Function in Central Nervous System Research
NMDA receptors are ligand-gated ion channels that play a major role in excitatory synaptic transmission within the CNS. nih.gov They are widely distributed and critically involved in fundamental brain functions including synaptic plasticity, learning, and memory. nih.govrupress.org NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (GluN2A-D). nih.govrupress.org The GluN1 subunit is obligatory for functional NMDA receptors and is expressed throughout the CNS. rupress.org The diversity in GluN2 subunits confers distinct functional and pharmacological properties to the receptor, contributing to the precise tuning of synaptic transmission across different brain regions and developmental stages. nih.gov While the majority of NMDA receptors are composed of GluN1 and GluN2 subunits, GluN3 subunits (GluN3A-B) can also assemble with GluN1 and GluN2, or with GluN1 alone, forming receptor subtypes with different characteristics. nih.gov
Research Significance of Glycine (B1666218) Site Modulation in NMDA Receptor Antagonism
The activation of NMDA receptors requires the simultaneous binding of two co-agonists: glutamate (B1630785) to the GluN2 subunit and glycine (or D-serine) to the GluN1 subunit. jneurosci.orgjneurosci.org The glycine binding site on the GluN1 subunit acts as a crucial regulatory site. jneurosci.orgmeduniwien.ac.at Modulation of this site offers a research avenue for controlling NMDA receptor activity. jneurosci.orgmdpi.comnih.govmdpi.com Antagonists that target the glycine binding site can inhibit receptor function by preventing the binding of the co-agonist, thereby reducing excessive NMDA receptor activation. This approach is significant in neuropharmacological research as aberrant NMDA receptor activity is implicated in various neurological and psychiatric disorders. nih.govmdpi.com
Historical Context of Quinoxalinedione (B3055175) Scaffolds as NMDA Receptor Ligands in Academic Investigations
Quinoxalinedione derivatives have a history in the investigation of ionotropic glutamate receptors. Compounds such as CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) and DNQX (6,7-dinitroquinoxaline-2,3-dione) are known competitive antagonists, although they are primarily characterized for their activity at AMPA and kainate receptors. wikipedia.orgontosight.aihellobio.comcenmed.com However, the quinoxalinedione scaffold has also been explored in the context of NMDA receptor antagonism, particularly in the search for ligands targeting the glycine binding site. Research has involved synthesizing and evaluating libraries of quinoxalinedione derivatives to understand the structure-activity relationships necessary for modulating NMDA receptor function. researchgate.netnih.gov
Research Rationale for Investigating UK-240455 within the Quinoxalinedione Antagonist Class
This compound is a specific quinoxalinedione derivative that has been investigated for its activity at the NMDA receptor. nih.gov Its study within the quinoxalinedione class is driven by the potential to develop selective antagonists targeting the glycine binding site. The identification of compounds like this compound stems from research efforts to find ligands with improved potency, selectivity, and pharmacokinetic properties compared to earlier quinoxalinedione derivatives. researchgate.netnih.gov The investigation into this compound aimed to explore the therapeutic potential of modulating the NMDA receptor glycine site for conditions where excessive glutamatergic activity is implicated.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(6,7-dichloro-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)-N-(2-hydroxyethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O5S/c1-22(20,21)16(2-3-17)9-7(13)5(12)4-6-8(9)15-11(19)10(18)14-6/h4,17H,2-3H2,1H3,(H,14,18)(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJHUMNCODFLCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCO)C1=C2C(=CC(=C1Cl)Cl)NC(=O)C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30873385 | |
| Record name | UK 240455 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178908-09-3 | |
| Record name | UK-240455 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178908093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UK 240455 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UK-240455 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QU5W0O2DX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Structure and Properties of Uk 240455
UK-240455 is a chemical compound with the molecular formula C₁₁H₁₁Cl₂N₃O₅S. medchemexpress.comnih.govuni.luchemicalbook.com Its molecular weight is 368.19 g/mol . medchemexpress.comnih.govchemicalbook.com The chemical structure includes a quinoxalinedione (B3055175) core substituted with chlorine atoms and a methanesulfonamide (B31651) group linked via an N-(2-hydroxyethyl) moiety. nih.govuni.lu
The SMILES representation of this compound is CS(=O)(=O)N(CCO)c1c(c(cc2c1[nH]c(=O)c(=O)[nH]2)Cl)Cl. nih.govuni.lu
Pharmacological Profile and Research Findings of Uk 240455
UK-240455 is characterized as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor glycine (B1666218) site. medchemexpress.comchemicalbook.comhoelzel-biotech.comtargetmol.com This indicates that it primarily exerts its inhibitory effect by binding to the site where glycine normally binds as a co-agonist, thereby preventing or reducing NMDA receptor activation.
Research investigations have explored the pharmacokinetic profile of this compound in animal models. Studies in male rats following intravenous administration of this compound at a dose of 2 mg/kg provided insights into its disposition. medchemexpress.com
| Pharmacokinetic Parameter | Value (Rat, i.v. 2 mg/kg) | Unit |
| Clearance | 12 | mL/min/kg |
| Volume of Distribution | 0.4 | L/kg |
| Apparent Half-Life (plasma) | 0.4 | h |
| Urinary Excretion (0-24h) | 57 | % of dose |
| Urinary Clearance | 7 | mL/min/kg |
Data derived from research in male rats. medchemexpress.com
Following oral administration of this compound to male rats, the apparent elimination half-life from plasma was observed to be 1.6 hours. medchemexpress.com
Research into the potential utility of this compound has included investigations related to stroke. researchgate.netnih.gov Furthermore, this compound has shown neuroprotective effects and improvements in motor function within models of Parkinson's disease, suggesting its potential as a candidate for therapeutic development in this area. targetmol.com
Advanced Methodologies and Future Research Perspectives in Uk 240455 Investigations
Biophysical Techniques for Detailed Molecular Interaction Analysis
Understanding the precise interaction between UK-240455 and its target, the NMDA receptor, at a molecular level is crucial. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are standard tools employed for this purpose. jic.ac.ukitss.org.uknih.govmanchester.ac.uk These methods allow for the quantitative analysis of binding events between molecules, providing data on binding affinity, kinetics, stoichiometry, and thermodynamics. jic.ac.uknih.gov
SPR is a label-free technique that measures changes in mass concentration at a biosensor surface, enabling real-time monitoring of binding and dissociation events. jic.ac.ukitss.org.uk This allows researchers to determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. nih.gov For a small molecule antagonist like this compound interacting with the immobilized NMDA receptor or a relevant subunit, SPR can provide detailed kinetic profiles of the binding interaction.
ITC, on the other hand, directly measures the heat released or absorbed during a molecular binding event. jic.ac.ukitss.org.ukcam.ac.uk By titrating the ligand (e.g., this compound) into a solution containing the binding partner (e.g., NMDA receptor ligand-binding domain), ITC can simultaneously determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS). nih.gov These thermodynamic insights can provide valuable information about the driving forces behind the binding of this compound to the NMDA receptor glycine (B1666218) site.
While specific published studies detailing the application of SPR or ITC directly to this compound were not prominently found in the immediate search results, these techniques are widely recognized and utilized in the broader field of studying protein-small molecule interactions, including those involving neurotransmitter receptors. jic.ac.ukitss.org.ukmanchester.ac.uk Their application to this compound would provide fundamental data on its binding characteristics, essential for structure-activity relationship studies and the rational design of novel quinoxalinedione-based NMDA receptor antagonists.
Advanced Imaging Techniques for In Vitro and In Vivo Receptor Localization and Dynamics
Advanced imaging techniques are indispensable for visualizing the location and dynamic behavior of NMDA receptors, the target of this compound, in both cultured cells and living organisms. Understanding receptor distribution, trafficking, and how these are affected by antagonists like this compound is critical for elucidating their functional impact.
Techniques such as immunofluorescence microscopy, confocal microscopy, and super-resolution imaging allow for the precise localization of NMDA receptor subunits within neurons and synapses. nih.govbiorxiv.org Studies utilizing these methods have revealed the differential synaptic and perisynaptic localization of various NMDA receptor subunits, such as GluN2A and GluN2B, which contributes to the functional diversity of synapses. nih.govbiorxiv.org For instance, super-resolution imaging has been used to investigate the subtype- and input-specific GluN2 localization at synapses in native brain tissue. biorxiv.org
Live-cell imaging techniques, often employing fluorescent protein-tagged receptors, enable the real-time tracking of NMDA receptor trafficking, insertion into, and removal from the synaptic membrane. frontiersin.orgnih.gov This dynamic process is crucial for synaptic plasticity. Imaging has provided insights into how NMDA receptor trafficking can be regulated by synaptic activity and even ligand binding independent of ion flux. frontiersin.org The association of NMDA receptors with scaffolding proteins and other complexes, which can be visualized using co-immunoprecipitation followed by imaging or by directly imaging tagged proteins, is also important for understanding their synaptic localization and function. nih.gov
While direct imaging studies specifically detailing the effects of this compound on NMDA receptor localization or dynamics were not highlighted, these advanced imaging approaches are fundamental to the field. Applying these techniques in conjunction with this compound treatment could reveal how this specific antagonist influences the distribution, mobility, and synaptic incorporation of NMDA receptors, providing spatial and temporal resolution to its mechanism of action. Furthermore, in vivo imaging techniques, such as positron emission tomography (PET) with suitable radioligands, could potentially be developed or utilized to study the occupancy of NMDA receptors by this compound in the living brain.
Development and Validation of Novel Assay Platforms for NMDA Receptor Modulators
The discovery and characterization of NMDA receptor modulators, including antagonists like this compound, rely heavily on the availability of robust and efficient assay platforms. The development and validation of novel assay systems, such as high-throughput screening (HTS) assays and genetically engineered cell lines, are essential for identifying new compounds and understanding their interactions with specific receptor subtypes.
Genetically engineered cell lines, such as human osteosarcoma (U-2 OS) cells or HEK293 cells, are commonly used to express specific combinations of NMDA receptor subunits (e.g., NR1/NR2A, NR1/NR2B). researchgate.netnih.gov These cell lines provide controlled systems to study the function and pharmacology of defined NMDA receptor subtypes, minimizing variability encountered in native tissue preparations.
HTS assays, often coupled with these engineered cell lines, enable the rapid screening of large libraries of compounds to identify potential NMDA receptor modulators. nih.gov For example, a fluorometric imaging plate reader (FLIPR)/Ca2+ assay using U-2 OS cells expressing NR1/NR2A subunits was successfully employed in an HTS campaign to identify novel NMDA receptor antagonists. nih.gov This type of assay measures the influx of calcium ions through the NMDA receptor channel upon activation, and antagonists like this compound would block this influx, leading to a measurable signal change. nih.gov
The validation of these novel assay platforms involves ensuring their sensitivity, specificity, and reproducibility. This often includes comparing results obtained from the new assay with established methods, such as electrophysiology, which provides a direct measure of ion channel activity. nih.gov The development of assays specifically tailored to the glycine site of the NMDA receptor would be particularly relevant for screening and characterizing compounds like this compound.
Future research could focus on developing more sophisticated assay platforms that allow for the simultaneous assessment of compound effects on different NMDA receptor subtypes or that can distinguish between competitive and non-competitive antagonism in a high-throughput format. Genetically engineered neurons or co-culture systems that mimic aspects of synaptic function could also provide more physiologically relevant assay environments.
Emerging Research Directions for Quinoxalinedione-Based Antagonists in Neurobiological Systems
Quinoxalinediones represent a class of compounds known for their antagonistic activity at ionotropic glutamate (B1630785) receptors, including AMPA, kainate, and NMDA receptors. researchgate.netnih.govresearchgate.netjneurosci.orgdntb.gov.ua this compound, as a quinoxalinedione-based NMDA glycine site antagonist, falls within this important chemical class. targetmol.cominvivochem.cnmedchemexpress.com Emerging research directions for these antagonists in neurobiological systems are driven by the critical roles of glutamate receptors in both physiological function and neuropathological conditions.
NMDA receptors are integral to synaptic plasticity, learning, and memory, but their overactivation can lead to excitotoxicity, implicated in various neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. wikipedia.orgnih.govmdpi.com Therefore, targeting NMDA receptors with antagonists like this compound holds therapeutic potential. targetmol.comwikipedia.orgmdpi.com
Current and future research is increasingly focused on developing NMDA receptor antagonists with improved subtype selectivity to minimize off-target effects and preserve essential physiological NMDA receptor functions. nih.govmdpi.com For instance, selective antagonists for specific GluN2 subunits (e.g., GluN2B) are being explored as potential therapeutic agents with potentially lower side effect profiles compared to broad-spectrum antagonists. mdpi.com While this compound is described as selective for the NMDA glycine site, further research could investigate its precise interactions with different NMDA receptor subunit compositions.
Emerging research also explores the potential of quinoxalinedione-based antagonists beyond classical excitotoxicity. This includes investigating their influence on synaptic plasticity, neuronal development, and circuit function. nih.govbiorxiv.org Given the role of NMDA receptors in neuronal polarization and axonal growth, as shown in studies using NMDA receptor inhibitors, quinoxalinedione (B3055175) antagonists could be valuable tools for studying these processes. biorxiv.org
Furthermore, the development of quinoxalinedione derivatives with improved pharmacokinetic properties, such as enhanced blood-brain barrier penetration and reduced clearance, remains an important area of research to improve their therapeutic viability. medchemexpress.comresearchgate.net The potential for allosteric modulation of NMDA receptors by novel compounds, including modified quinoxalinediones, also represents an emerging research avenue aimed at fine-tuning receptor activity. mdpi.com
Q & A
Basic Research Questions
Q. How can researchers formulate a focused and testable research question for studying UK-240455?
- Methodological Answer : Begin by identifying gaps in existing literature (e.g., incomplete mechanistic studies or unresolved pharmacological properties). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability . Ensure specificity by defining variables (e.g., "How does this compound modulate [specific receptor/kinase] in [cell type/model] under [condition]?"). Avoid overly broad queries like "What are the effects of this compound?" by narrowing scope using PICO (Population, Intervention, Comparison, Outcome) adaptations .
Q. What experimental design considerations are critical for initial pharmacological profiling of this compound?
- Methodological Answer : Prioritize dose-response studies to establish efficacy thresholds and toxicity profiles. Use positive controls (e.g., known receptor agonists) and negative controls (e.g., vehicle-only treatments) to validate assay specificity . Replicate experiments across biological replicates (e.g., 3+ independent trials) to account for variability . For in vitro models, document cell line authenticity and passage numbers to mitigate reproducibility issues .
Q. How should researchers select and validate data collection methods for this compound’s biochemical assays?
- Methodological Answer : Align methods with the research question’s objectives. For enzyme inhibition studies, use kinetic assays (e.g., fluorescence-based detection) with validated protocols . Pre-test instruments (e.g., plate readers) for sensitivity and precision . Cross-verify results with orthogonal techniques (e.g., mass spectrometry for metabolite quantification) to reduce systematic bias .
Advanced Research Questions
Q. How can contradictory findings in this compound studies (e.g., opposing receptor activation results) be systematically analyzed?
- Methodological Answer : Apply principal contradiction analysis to identify the dominant factor influencing discrepancies (e.g., batch variability in compound synthesis vs. model system differences) . Conduct meta-analyses of raw datasets to isolate confounding variables (e.g., pH, temperature). Use Bland-Altman plots or Cohen’s kappa to quantify inter-study agreement . Reconcile contradictions through hypothesis-driven follow-ups (e.g., CRISPR-edited cell lines to test receptor specificity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
